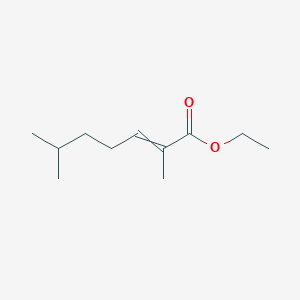
Ethyl 2,6-dimethylhept-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,6-dimethylhept-2-enoate is an organic compound characterized by its ester functional group and a double bond within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,6-dimethylhept-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2,6-dimethylhept-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dimethylhept-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or Grignard reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: 2,6-dimethylhept-2-enoic acid or 2,6-dimethylheptan-2-one.
Reduction: 2,6-dimethylhept-2-en-1-ol.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,6-dimethylhept-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,6-dimethylhept-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical pathways. The double bond in the compound’s structure also allows for potential interactions with unsaturated systems in biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,6-dimethylheptanoate: Lacks the double bond present in ethyl 2,6-dimethylhept-2-enoate.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2,4-dimethylhept-2-enoate: Similar structure but with a different position of the methyl groups.
Uniqueness
This compound is unique due to the specific positioning of its double bond and methyl groups, which influence its reactivity and interactions with other molecules. This distinct structure makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
60148-91-6 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
ethyl 2,6-dimethylhept-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-5-13-11(12)10(4)8-6-7-9(2)3/h8-9H,5-7H2,1-4H3 |
InChI Key |
UXXZRMQICUIQGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CCCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




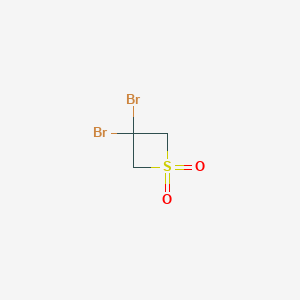

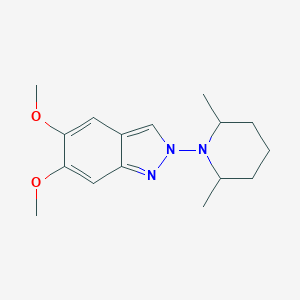
![7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14600279.png)
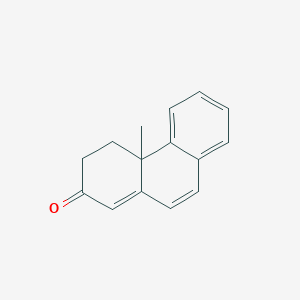
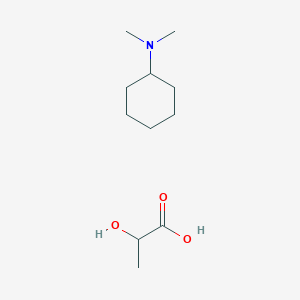
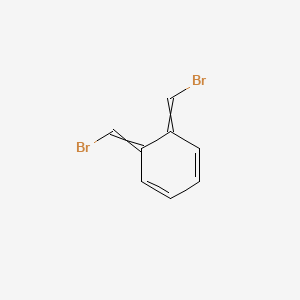
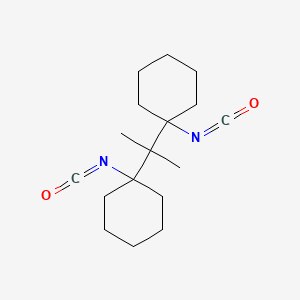
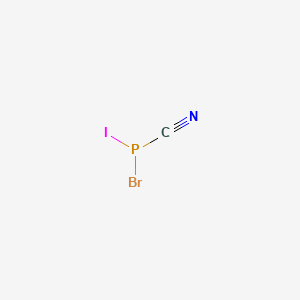
![Piperidine, 1-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]-](/img/structure/B14600318.png)

![3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione](/img/structure/B14600332.png)
